(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine
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Overview
Description
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a bromopyridine moiety attached to an ethanamine backbone. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine typically involves the bromination of a pyridine derivative followed by amination. One common route might include:
Bromination: Starting with 4-pyridine, a brominating agent such as N-bromosuccinimide (NBS) can be used to introduce the bromine atom at the 3-position.
Amination: The brominated pyridine can then undergo a nucleophilic substitution reaction with an amine source to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium alkoxide (NaOR) can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Hydrogen-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: May serve as a lead compound in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action for (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The bromopyridine moiety could facilitate binding to biological targets, while the ethanamine group might influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-Chloropyridin-4-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(3-Fluoropyridin-4-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-(3-Iodopyridin-4-yl)ethan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The bromine atom in (1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine can impart unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C7H9BrN2 |
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Molecular Weight |
201.06 g/mol |
IUPAC Name |
(1S)-1-(3-bromopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1 |
InChI Key |
DJYGWCCHLKHAHP-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1)Br)N |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)N |
Origin of Product |
United States |
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